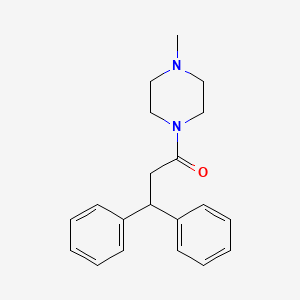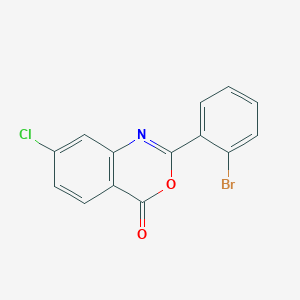![molecular formula C16H17N3OS B5509031 2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)
2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to “2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole” often involves reactions of indoles with various substituents, aiming to incorporate imidazole rings or modify existing structures. For instance, reactions of 2,3-disubstituted indoles with N,N-dimethylguanidine have been reported, leading to the formation of imidazole derivatives (Molina et al., 1998). Another approach involves the reaction of indole-2-carbonyl isothiocyanate with sodium methanethiolate, yielding thioxo-imidazo[1,5-a]indol-3(2H)-one derivatives, which exhibit significant antifungal activity (Kutschy et al., 2000).
Scientific Research Applications
Generation and Structural Diversity
The exploration of structurally diverse libraries through alkylation and ring closure reactions highlights a significant application in scientific research. The study by Roman (2013) exemplifies the use of ketonic Mannich bases derived from 2-acetylthiophene in generating a structurally diverse compound library. This process involves reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, various amines, and NH-azoles, leading to the production of dithiocarbamates, thioethers, and numerous ring-closed derivatives including pyrazolines, pyridines, benzodiazepines, and benzothiazepine derivatives (Roman, 2013).
Reactivity and Spectroscopic Characterization
The reactivity and spectroscopic properties of newly synthesized imidazole derivatives are crucial for understanding their potential applications. Hossain et al. (2018) discussed the synthesis and characterization of two imidazole derivatives using a solvent-free pathway. Their study emphasized the importance of spectroscopic and computational analysis, including IR, FT-Raman, NMR spectra, and DFT calculations, in understanding the molecular structure and reactivity. These derivatives exhibit potential for electrophilic attack and are explored for their interaction with antihypertensive proteins, suggesting their utility in inhibitory activity against specific enzymes (Hossain et al., 2018).
Synthesis of Novel Heterocycles
The one-pot synthesis of 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles through a 1,4-dipolar cycloaddition reaction represents another application. Sammor et al. (2018) demonstrated the synthesis of these heterocycles, which involves the generation of a 1,4-dipole that undergoes a series of reactions resulting in the tricyclic oxazepino[7,6-b]indole ring system. This method provides a convenient approach to synthesizing structurally complex heterocycles with potential biological and chemical applications (Sammor et al., 2018).
Luminescence Sensing
Luminescence sensing of chemicals is a pivotal application of imidazole derivatives. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives. These complexes serve as potential fluorescence sensors, demonstrating the application of imidazole derivatives in detecting and sensing specific chemicals (Shi et al., 2015).
Antioxidant and Antimicrobial Evaluation
The synthesis and evaluation of thiazolidinone and azetidinone encompassing indolylthienopyrimidines for their antioxidant and antimicrobial activities highlight the biomedical applications of these compounds. Saundane et al. (2012) synthesized and characterized several compounds, some of which showed promising activities in both domains. This research underscores the potential of imidazole derivatives in developing new therapeutics with antioxidant and antimicrobial properties (Saundane et al., 2012).
properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-12(2)19(14-7-5-4-6-13(11)14)15(20)10-21-16-17-8-9-18(16)3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROFKYGDHXVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)




![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)
![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)
![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)
![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)
